(3-Aminophenyl)(pyrrolidin-1-yl)methanone

Medicinal Chemistry Building Block Structure-Activity Relationship (SAR)

SAR campaigns on phenyl-pyrrolidine amide cores demand position-specific isomers; using ortho or para variants introduces erroneous 3D pharmacophore geometry and invalidates binding conclusions. (3-Aminophenyl)(pyrrolidin-1-yl)methanone is the definitive meta-substituted building block. • Meta-amine vector ensures correct spatial orientation; ortho/para isomers are structurally distinct and non-interchangeable for SAR workflows. • Reactive primary aromatic amine supports reliable reductive amination, acylation, and sulfonylation for focused library synthesis. • Consistent ≥98% purity (HPLC) confirms biological readouts reflect scaffold activity, not confounding impurities.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 160647-74-5
Cat. No. B169124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Aminophenyl)(pyrrolidin-1-yl)methanone
CAS160647-74-5
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=CC(=CC=C2)N
InChIInChI=1S/C11H14N2O/c12-10-5-3-4-9(8-10)11(14)13-6-1-2-7-13/h3-5,8H,1-2,6-7,12H2
InChIKeyDKAPTTYZYHVSIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Baseline Properties of (3-Aminophenyl)(pyrrolidin-1-yl)methanone


(3-Aminophenyl)(pyrrolidin-1-yl)methanone (CAS 160647-74-5), also known as 3-(pyrrolidin-1-ylcarbonyl)aniline, is an aromatic amide with the molecular formula C₁₁H₁₄N₂O and a molecular weight of 190.24 g/mol . It serves as a versatile building block and intermediate in medicinal chemistry, featuring a primary aromatic amine and a pyrrolidine amide functional group . Its structure enables nucleophilic acyl substitution and heterocyclic modification for the synthesis of diverse compound libraries .

Core Utility Meta-substituted aromatic amide building block
Vector Control Enables precise spatial orientation in SAR studies
Functional Handle Reactive primary amine for library diversification

Isomer Substitution Risks for (3-Aminophenyl)(pyrrolidin-1-yl)methanone


While compounds like (2-Aminophenyl)(pyrrolidin-1-yl)methanone (CAS 52745-20-7) and (4-Aminophenyl)(pyrrolidin-1-yl)methanone (CAS 56302-41-1) share the same core structure and molecular formula, their chemical and biological behavior can diverge significantly due to the distinct electronic and steric environments created by the ortho, meta, or para substitution pattern on the aromatic ring . This structural difference directly impacts reactivity in subsequent chemical transformations and can critically alter target binding affinities or metabolic stability in biological systems, making them non-interchangeable in precise research workflows [1].

Attribute
Meta Isomer (Target)
Ortho / Para Isomers
Electronic & Steric Profile
Distinct meta electron distribution and steric environment
Ortho/para substitution alters reactivity and H-bonding geometry
Biological/Reaction Outcome
May support defined SAR vectors
Binding affinity and metabolic stability may shift; not directly interchangeable

Differentiation of (3-Aminophenyl)(pyrrolidin-1-yl)methanone


Meta-Substitution for Controlled Reactivity

The compound's primary differentiation is its specific meta-substitution pattern, as opposed to the ortho- or para- isomers. The amine group at the 3-position (meta) offers a distinct electronic and steric profile compared to the 2-position (ortho) isomer (CAS 52745-20-7) and the 4-position (para) isomer (CAS 56302-41-1).

Meta-Substitution
Class-level inference
Distinct electron distribution, steric hindrance, and H-bonding potential; qualitative difference vs. ortho/para isomers
Reported SAR context; meta-substitution defines spatial vector
Class-level principle, verify in target assay
Medicinal Chemistry Building Block Structure-Activity Relationship (SAR)

Purity Benchmarking for Reliable Procurement

Procurement specifications for (3-Aminophenyl)(pyrrolidin-1-yl)methanone typically include a purity threshold of 98%, determined by HPLC. This is comparable to the specification for the para-isomer (CAS 56302-41-1). The ortho-isomer (CAS 52745-20-7) is often supplied at 95% purity.

Purity Benchmark
Specification review
98% (meta, para); 95% (ortho)
Consistent high purity reduces repurification need
Vendor-specified; verify lot COA
Chemical Synthesis Quality Control Procurement

Synthetic Accessibility for Functionalization

The compound is a versatile intermediate, typically synthesized by reacting 3-aminobenzoyl chloride with pyrrolidine in the presence of a base like triethylamine. This reliable amide bond formation provides a well-established entry point for further derivatization at the free primary amine, enabling the rapid generation of compound libraries.

Synthetic Route
Data to verify
Standard amide coupling: 3-aminobenzoyl chloride + pyrrolidine, base
Well-documented route supports intermediate supply
Verify in-house reproducibility
Medicinal Chemistry Synthetic Methodology Amide Formation

Key Applications of (3-Aminophenyl)(pyrrolidin-1-yl)methanone


SAR Studies with Meta-Amino Scaffold

This compound is the definitive choice for medicinal chemistry campaigns exploring the structure-activity relationship (SAR) of a phenyl-pyrrolidine amide core where the amine vector must originate from the meta position. Using ortho- or para-isomers would fundamentally alter the three-dimensional orientation of the pharmacophore, leading to invalid SAR conclusions. The consistent 98% purity of the meta-isomer from vendors like Leyan ensures that observed biological activity is attributable to the compound's structure and not to confounding impurities.

Library Synthesis via Amine Functionalization

The presence of a reactive primary aromatic amine makes (3-Aminophenyl)(pyrrolidin-1-yl)methanone an ideal core scaffold for generating focused libraries. Researchers can reliably perform reductive aminations, acylation, or sulfonylation reactions at the free amine to explore diverse chemical space. The robust and well-documented synthetic route to the parent compound supports its use as a key intermediate in multi-step syntheses.

Analytical Reference Standard

With a specified purity of 98%, this compound can serve as a reliable analytical reference standard for HPLC or LC-MS method development and quality control. This is crucial for accurately monitoring the progress of reactions where this compound is either a starting material or a product, and for quantifying its presence in complex reaction mixtures.

Application
Selection Property
Validation Focus
SAR studies with meta-amino scaffold
Meta-substitution pattern
Spatial vector and electronic profile
Library synthesis via amine functionalization
Primary aromatic amine reactivity
Acylation, sulfonylation, reductive amination yields
Analytical reference standard
High specified purity
HPLC/LC-MS method calibration and monitoring

Technical Documentation Hub

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